tert-Butyl allylcarbamate
Description
Significance of Carbamate (B1207046) Functional Groups in Chemical Synthesis
Carbamates, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, are integral to various fields, including medicinal chemistry and materials science. acs.orgresearchgate.net Their structural resemblance to the peptide bond makes them valuable in the design of peptidomimetics, where they can enhance metabolic stability. acs.org In organic synthesis, the carbamate group is widely employed as a protecting group for amines. acs.orgmasterorganicchemistry.com This is due to their stability across a range of reaction conditions and the relative ease of their introduction and removal. masterorganicchemistry.com The electronic nature of the carbamate, involving delocalization of the nitrogen lone pair into the carbonyl, renders the nitrogen less nucleophilic, thereby protecting it from unwanted reactions. acs.orgmasterorganicchemistry.com
Overview of tert-Butyl Carbamates (Boc-protected amines) as Protecting Groups
Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most frequently utilized for the protection of amines. masterorganicchemistry.comrsc.org The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org
Key features of the Boc group include its stability towards most nucleophiles and bases, allowing for selective reactions at other parts of a molecule. organic-chemistry.org The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.comtandfonline.com This process generates a carbamic acid intermediate which readily decarboxylates to the free amine, carbon dioxide, and tert-butanol (B103910). masterorganicchemistry.com The acid-lability of the Boc group allows for its selective cleavage in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. masterorganicchemistry.comorganic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy, particularly in peptide synthesis. masterorganicchemistry.comrsc.org
Unique Aspects of the Allylic Moiety in tert-Butyl Allylcarbamate
The presence of an allyl group (–CH₂–CH=CH₂) in this compound introduces a versatile handle for a variety of chemical transformations. wikipedia.org The allylic position, the carbon atom adjacent to the double bond, exhibits enhanced reactivity due to the ability of the adjacent π-system to stabilize intermediates such as radicals, cations, and anions through resonance. wikipedia.org This unique reactivity allows for a range of reactions that are not possible with simple alkyl or aryl carbamates.
One of the most significant applications of the allylic moiety is in transition metal-catalyzed reactions, such as the Tsuji-Trost reaction. nih.govorganic-chemistry.org In this reaction, a palladium catalyst facilitates the substitution of the allylic group with a wide range of nucleophiles. organic-chemistry.org The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov Furthermore, the double bond of the allyl group can participate in other transformations such as oxidation, reduction, and addition reactions. For instance, halo-induced cyclization of this compound derivatives has been developed as a novel pathway to synthesize oxazolidin-2-ones, which are important heterocyclic scaffolds. researchgate.net
Research Landscape and Gaps in Understanding this compound Reactivity and Applications
Current research on this compound has largely focused on its utility as a building block in organic synthesis. It is recognized as a useful intermediate for preparing more complex molecules. fishersci.pt For example, it is used in the synthesis of isoxazolidines and 5-substituted thiazolidin-2-ones. fishersci.ptcookechem.comthermofisher.comchemicalbook.com
Despite these applications, there remain areas where a deeper understanding of the reactivity of this compound would be beneficial. While the general principles of allylic chemistry are well-established, the interplay between the Boc-protecting group and the allylic moiety in this specific compound could be further explored. For instance, a more systematic investigation into the influence of the carbamate on the stereoselectivity of reactions at the allylic position could lead to new synthetic methodologies.
Furthermore, while the Tsuji-Trost reaction of allylic substrates is well-documented, a comprehensive study on the scope and limitations of this reaction specifically with this compound as the substrate could uncover new synthetic possibilities. nih.govacs.org The development of new catalytic systems that allow for novel transformations of the allyl group in this compound also represents a promising avenue for future research. A deeper understanding of the factors governing the regioselectivity and stereoselectivity of such reactions would be of significant value to the synthetic community.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARHXCROCWEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945490 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-62-9, 78888-18-3 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Methodologies of Tert Butyl Allylcarbamate
Established Synthetic Pathways for tert-Butyl Allylcarbamate
This compound is a valuable building block in organic synthesis, and several methods have been established for its preparation. These routes primarily involve the protection of allylamine (B125299) with a tert-butoxycarbonyl (Boc) group or the reaction of allyl halides with carbamate (B1207046) precursors.
Direct N-tert-Butoxycarbonylation of Allylamine
The most common and direct method for synthesizing this compound is the N-tert-butoxycarbonylation of allylamine. mju.ac.thnih.govresearchgate.net This reaction typically involves treating allylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mju.ac.thwikipedia.orgchemicalbook.com The Boc group serves as a protective moiety for the amine, preventing it from undergoing undesired reactions in subsequent synthetic steps. wikipedia.org
The reaction is often carried out in a suitable solvent such as dichloromethane (B109758) at a controlled temperature, for instance, starting at 0°C and then warming to room temperature. mju.ac.th Triethylamine is a commonly used base to neutralize the acidic byproduct formed during the reaction. mju.ac.th The use of di-tert-butyl dicarbonate is advantageous as it is a commercially available and relatively stable reagent. wikipedia.org The reaction generally proceeds with high yields, often exceeding 90%. mju.ac.th
Several variations of this method exist, including catalyst-free approaches in water-acetone mixtures, which offer a more environmentally friendly alternative. nih.govnih.gov These aqueous methods can provide excellent yields and high chemoselectivity, avoiding common side products like isocyanates or ureas. nih.gov Other catalytic systems, such as those based on yttria-zirconia, have also been explored to promote the reaction under mild conditions. semanticscholar.org
Table 1: Reaction Conditions for N-tert-Butoxycarbonylation of Allylamine
| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0°C to rt | 98 | mju.ac.th |
| Di-tert-butyl dicarbonate | None | Water-Acetone | rt | High | nih.govnih.gov |
| Di-tert-butyl dicarbonate | Yttria-zirconia | Acetonitrile | rt | Excellent | semanticscholar.org |
Formation from Allyl Halides and Carbamate Precursors
An alternative strategy for the synthesis of this compound involves the reaction of an allyl halide, such as allyl bromide, with a suitable carbamate precursor. mdpi.com For instance, the reaction can be performed using tert-butyl carbamate in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). mdpi.com This method relies on the nucleophilic substitution of the halide by the carbamate nitrogen.
Another approach involves a palladium-catalyzed cross-coupling reaction. nih.gov While direct application to this compound synthesis from allyl halides is less common, related methodologies for forming N-aryl carbamates have been developed. nih.gov These methods often require careful control of reaction conditions to avoid side reactions, such as the formation of diallylated products.
Alternative Synthetic Approaches
Beyond the primary methods, other synthetic strategies for this compound and its derivatives have been reported. One such method involves a hypervalent iodine-mediated cyclization of N-allylcarbamates to form oxazolidinones, where this compound can be used as a starting material. hud.ac.ukresearchgate.nethud.ac.uk
Another approach is the rearrangement of allyl cyanates, which can be generated from allyl carbamates. researchmap.jporgsyn.org This method involves the dehydration of an allyl carbamate to form an allyl cyanate (B1221674), which then undergoes a spontaneous rearrangement to an allyl isocyanate. The isocyanate can then be trapped with a suitable alcohol, like tert-butanol (B103910), to yield the desired carbamate. researchmap.jporgsyn.org
Advanced Synthetic Strategies for this compound Analogues
The versatile structure of this compound allows for various modifications to synthesize a range of analogues with diverse functionalities. These strategies often focus on derivatization at the allylic position or the introduction of additional functional groups to the carbamate nitrogen.
Derivatization at the Allylic Position (e.g., tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate)
The allylic position of this compound is susceptible to various chemical transformations, allowing for the introduction of different substituents. An example of this is the synthesis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate. biorxiv.orgsigmaaldrich.com This compound can be prepared from a corresponding allylic precursor that already contains the methylsulfonyl group. The synthesis might involve the reaction of a suitable amine with an activated allylic substrate bearing the methylsulfonyl moiety.
The introduction of a sulfonyl group at the allylic position can be achieved through various methods, including the reaction of an allylic alcohol or halide with a sulfinate salt. The resulting sulfonated allyl derivative can then be converted to the corresponding carbamate. These sulfonyl-containing analogues are of interest in medicinal chemistry due to the diverse biological activities associated with sulfonyl groups.
Introduction of Additional Functional Groups (e.g., tert-Butyl (1H-Benzo[D]Current time information in Bangalore, IN.benchchem.comorgsyn.orgTriazol-1-Yl)Methyl(Allyl)Carbamate)
Another advanced synthetic strategy involves the introduction of additional functional groups to the nitrogen atom of the carbamate, leading to more complex analogues. An example is the synthesis of tert-Butyl (1H-Benzo[d] Current time information in Bangalore, IN.orgsyn.orgtriazol-1-yl)methyl(allyl)carbamate. chemimpex.com This compound features a benzotriazol-1-ylmethyl group attached to the carbamate nitrogen in addition to the allyl group.
The synthesis of such compounds can be achieved through a multi-step process. chemimpex.com It may involve the initial preparation of N-allyl-N-(hydroxymethyl)carbamate, followed by the introduction of the benzotriazole (B28993) moiety. The benzotriazole group can act as a versatile functional handle for further modifications or contribute to the biological activity of the final molecule. chemimpex.com These types of derivatizations significantly expand the chemical space accessible from this compound, providing opportunities for the development of new compounds with tailored properties for pharmaceutical or agrochemical applications. chemimpex.com
Enantioselective Synthesis and Chiral Modifications
The enantioselective synthesis and introduction of chirality into molecules derived from this compound are pivotal for accessing biologically active compounds and valuable chiral building blocks. Methodologies often focus on the asymmetric transformation of the allyl group into a stereodefined structure.
One notable approach involves the asymmetric halocyclization of allylic amides, which can be derived from this compound precursors. The intramolecular chlorocyclization of 2-substituted allylic amides, for instance, provides access to chiral oxazolines that feature a chloromethyl group amenable to further synthetic manipulation. mdpi.com Research has shown that using a chiral phosphine (B1218219) ligand, such as (S)-(+)-DTBM-SEGPHOS, can catalyze this transformation and achieve significant enantioselectivity (24–92% ee) under practical conditions (5 °C in cyclopentyl methyl ether). mdpi.com This method avoids the need for cryogenic temperatures, which are often required to achieve high enantioselectivity in similar reactions. mdpi.com
Another strategy is the hypervalent iodine-mediated cyclization of N-allylcarbamates to form oxazolidinones. Preliminary studies have demonstrated that this cyclization can be rendered enantioselective by employing a chiral iodane (B103173). hud.ac.uk For example, the cyclization of an N-allylcarbamate in the presence of a chiral iodane derived from (1S,2S)-1,2-diphenylethane-1,2-diol resulted in the formation of the corresponding oxazolidinone with an encouraging 62% enantiomeric excess (ee). hud.ac.ukhud.ac.uk This highlights the potential for developing highly stereoselective syntheses using chiral iodine(III) reagents.
Furthermore, the allyl cyanate-to-isocyanate rearrangement serves as a powerful tool for the enantioselective synthesis of allylamine derivatives. researchmap.jp This process involves the dehydration of an allyl carbamate to an allyl cyanate, which then undergoes a concerted rearrangement to an allyl isocyanate. This rearrangement proceeds with a high degree of stereoselectivity through a orgsyn.org-chirality transfer mechanism. researchmap.jp The resulting chiral allyl isocyanate can be trapped with various nucleophiles to generate a wide array of enantiomerically enriched allylic amine derivatives. For instance, the enantiomeric purity of a product derived from this rearrangement was determined to be 98% ee. researchmap.jp
These methodologies underscore the versatility of this compound and its derivatives in asymmetric synthesis, enabling the creation of complex chiral molecules from simple, achiral precursors.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the efficiency and yield of synthetic transformations involving this compound. Key parameters that are frequently adjusted include the choice of solvent, catalyst, reagents, and temperature.
In the synthesis of N-aryl carbamates, including tert-butyl carbamates, the reaction conditions have been systematically optimized. For the coupling of aryl halides with sodium cyanate and an alcohol, it was found that preheating the palladium catalyst (Pd₂(dba)₃) with a specific phosphine ligand (L1) in toluene (B28343) at 120 °C was necessary to achieve a high-yielding process. nih.gov While initial conditions worked well for primary and secondary alcohols, the synthesis of tert-butyl carbamates required further modification. Using an excess of tert-butanol as just a reagent led to low yields (<50%), but employing tert-butanol as the solvent resulted in significantly improved yields of 60-94%. nih.gov
For the hypervalent iodine-mediated cyclization of this compound to form oxazolidinones, a systematic optimization was undertaken. hud.ac.uk A variety of solvents and iodine(III) reagents were screened. Solvents like dichloromethane (DCE), methanol (B129727) (MeOH), and trifluoroethanol (TFE) gave moderate yields. hud.ac.uk However, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent dramatically increased the yield. hud.ac.uk Further optimization of the hypervalent iodine reagent showed that a modified Koser's reagent led to a near-quantitative yield of 95% when used in 3 equivalents at 50°C in HFIP. hud.ac.uk Reducing the amount of this reagent to 2 equivalents still provided a high yield of 90%. hud.ac.uk
The one-pot conversion of N-Boc-protected amines, such as those derived from this compound, into amides also benefits from careful optimization. rsc.org A study investigating this transformation found that the solvent played a critical role. While reactions in 1,4-dioxane, acetonitrile, and toluene gave low yields, switching to dichloromethane (CH₂Cl₂) significantly enhanced the synthetic yield. rsc.org The amounts of the coupling reagents were also fine-tuned. The optimal conditions were determined to be 1.3 equivalents of trifluoromethanesulfonyl anhydride (B1165640) and 2.0 equivalents of 2-chloropyridine. rsc.org
Table 1: Optimization of Hypervalent Iodine-Mediated Cyclization of this compound
| Entry | Iodine Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Koser's Reagent (7) | 3 | DCE | 50 | 31 | hud.ac.uk |
| 2 | Koser's Reagent (7) | 3 | HFIP | 50 | 59 | hud.ac.uk |
| 3 | Modified Koser's Reagent (10) | 3 | HFIP | 50 | 95 | hud.ac.uk |
| 4 | Modified Koser's Reagent (10) | 2 | HFIP | 50 | 90 | hud.ac.uk |
| 5 | Modified Koser's Reagent (10) | 1.2 | HFIP | 50 | 65 | hud.ac.uk |
Purification and Characterization Techniques for Synthetic Products
The isolation and structural confirmation of this compound and its synthetic derivatives rely on a combination of standard and advanced laboratory techniques. The purity of the final product and all intermediates is paramount, necessitating robust purification methods, while accurate characterization confirms the successful synthesis of the target molecule.
Purification: A common and effective method for purifying this compound and its derivatives is column chromatography . orgsyn.org Silica gel is the most frequently used stationary phase, with elution gradients typically composed of ethyl acetate (B1210297) (EtOAc) and hexanes. This technique is highly versatile for separating the desired product from unreacted starting materials and byproducts. For larger-scale syntheses, recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can be a more practical and efficient alternative to chromatography.
Other essential purification steps include:
Solvent removal: Achieved under reduced pressure using a rotary evaporator. researchmap.jporgsyn.org
Aqueous work-up: Involves washing the reaction mixture with water, brine, or specific aqueous solutions (e.g., saturated NH₄Cl) in a separatory funnel to remove water-soluble impurities. researchmap.jporgsyn.org
Drying: The isolated organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) to remove residual water before solvent evaporation. orgsyn.org
Filtration: Used to remove solid impurities or drying agents. Filtration through a pad of Celite can be employed to remove fine precipitates. researchmap.jporgsyn.org
Drying under vacuum: Ensures the complete removal of volatile solvents from the final product. researchmap.jporgsyn.org
Characterization: Once purified, the structural integrity of the synthetic products is confirmed using a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. For this compound derivatives, specific proton signals are expected: the tert-butyl group appears as a characteristic singlet around δ 1.2–1.5 ppm, while the allyl protons produce distinct multiplets, often in the δ 5.2–5.4 ppm region.
Chromatographic Analysis: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction. researchmap.jp High-Performance Liquid Chromatography (HPLC) can be implemented for in-process monitoring to ensure the complete formation of intermediates and for final purity assessment.
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. ambeed.com
X-ray Powder Diffraction (XRPD): For crystalline solids, XRPD provides a unique fingerprint that can identify a specific solid form or polymorph. google.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) are used to determine melting points and thermal stability, respectively. google.comsigmaaldrich.com
Table 2: Common Purification and Characterization Techniques
| Technique | Purpose | Reference |
|---|---|---|
| Column Chromatography | Purification of products from reaction mixtures | orgsyn.org |
| Recrystallization | Purification of solid products, especially on a larger scale | |
| Rotary Evaporation | Removal of volatile solvents | researchmap.jporgsyn.org |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress | researchmap.jp |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation | |
| Mass Spectrometry (MS) | Determination of molecular weight | ambeed.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and in-process control | |
| X-ray Powder Diffraction (XRPD) | Characterization of crystalline solid forms | google.com |
Chemical Reactivity and Transformation Mechanisms of Tert Butyl Allylcarbamate
Role as a Protecting Group (Boc) in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis. Its popularity stems from its stability under a range of reaction conditions and the relative ease of its removal under specific acidic conditions. In tert-butyl allylcarbamate, the Boc group is attached to the nitrogen atom of allylamine (B125299).
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This process is generally high-yielding and chemoselective for amines. organic-chemistry.org The stability of the N-Boc group to nucleophilic attack and its resistance to basic conditions make it an ideal choice for multi-step syntheses where other functional groups need to be manipulated. acs.orgmcours.net
The removal of the Boc group, or deprotection, is a critical step to liberate the free amine for subsequent reactions. This can be accomplished through several methods, each with its own mechanism and applicability.
Acid-catalyzed deprotection is the most common method for removing the Boc group. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297) are frequently employed. wikipedia.org
The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the tert-butyl carbamate (B1207046) is protonated by the acid. commonorganicchemistry.com
Formation of a Carbamic Acid: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com
Decarboxylation: The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide. commonorganicchemistry.com
Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated, resulting in the formation of an ammonium (B1175870) salt (e.g., TFA or HCl salt). commonorganicchemistry.com
The tert-butyl cation generated during this process can potentially alkylate other nucleophilic sites in the molecule, a side reaction that can be suppressed by the addition of scavengers like anisole (B1667542) or thioanisole. wikipedia.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. researchgate.net
While less common than acid-catalyzed methods, radical-mediated deprotection offers an alternative under neutral conditions. One reported method involves the use of a tris-4-bromophenylamminium radical cation (often referred to as "magic blue" or MB•+) in combination with triethylsilane. organic-chemistry.orgnih.gov
In this process, the MB•+ catalytically facilitates the cleavage of the C-O bond of the tert-butyl group. organic-chemistry.orgnih.gov This method is mild and can tolerate a variety of functional groups that might be sensitive to acidic conditions. nih.gov The reaction proceeds in high yield and offers a valuable alternative for the deprotection of Boc-protected amines in complex molecules. organic-chemistry.orgnih.gov High temperatures can also provide enough energy to potentially initiate radical-mediated deprotection mechanisms. researchgate.net
The N-Boc group can also be removed by thermolysis, typically at elevated temperatures. researchgate.netgoogle.com The thermal decomposition of tert-butyl N-arylcarbamates has been shown to be a first-order reaction that yields carbon dioxide, isobutylene (B52900), and the corresponding amine. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves a cyclic transition state. cdnsciencepub.com
Studies on the gas-phase elimination kinetics of tert-butyl carbamates indicate that the reaction is unimolecular and proceeds through a rate-determining step to produce isobutene and a carbamic acid intermediate, which then rapidly decarboxylates. researchgate.net The thermal stability of the Boc group is influenced by the substituents on the molecule. cdnsciencepub.comresearchgate.net For instance, electron-withdrawing groups on an aryl ring attached to the nitrogen can increase the rate of decomposition. cdnsciencepub.com While this method avoids the use of harsh reagents, the high temperatures required may not be suitable for all substrates. google.com However, selective thermal deprotection in continuous flow has been demonstrated, allowing for controlled removal of the Boc group. acs.org
The Boc group's stability profile makes it a valuable tool for achieving chemoselectivity in multistep syntheses. It is stable to a wide range of reagents, including many nucleophiles and bases, allowing for the selective modification of other functional groups within the same molecule. organic-chemistry.org
An important aspect of chemoselectivity is the ability to selectively deprotect one protecting group in the presence of others. The Boc group is considered acid-labile and can often be removed without affecting other protecting groups that are cleaved under different conditions (e.g., base-labile groups like Fmoc or groups removed by hydrogenolysis like Cbz). organic-chemistry.org For example, selective deprotection of N-Boc groups can be achieved in the presence of tert-butyl esters using certain Lewis acids like bismuth(III) trichloride. researchgate.net The choice of deprotection conditions is crucial for maintaining the integrity of other sensitive functionalities in the molecule. scirp.orgsioc-journal.cn The electron-donating effects of certain moieties, like an indole (B1671886) ring, may influence the kinetics of Boc deprotection.
Deprotection Mechanisms and Strategies
Reactions Involving the Allylic Double Bond
The allylic double bond in this compound provides a reactive site for a variety of chemical transformations, allowing for further functionalization of the molecule.
One notable reaction is halo-induced cyclization . This process can be used to synthesize oxazolidinone derivatives, which are important structural motifs in medicinal chemistry. beilstein-journals.org The reaction of O-allyl N-tosyl carbamates with arenes in the presence of an acid promoter can lead to arylation and subsequent hydroamination, forming 2-tosylaminopropane derivatives. rsc.org
The allylic group can also participate in metal-catalyzed reactions . For example, iridium-catalyzed reactions can be used for the formation of allyl carbamates from carbon dioxide and an amine, where the allyl group of a starting material undergoes substitution. nih.gov Palladium-catalyzed reactions are also common, such as the "transprotection" of allyloxycarbonyl (Alloc) protected amines to Boc-protected amines, which proceeds via a π-allylpalladium complex. uva.nl
Furthermore, the double bond can be involved in cyclization reactions . For instance, gold-catalyzed oxycyclization of allenic carbamates, which can be synthesized from propargylamine (B41283) derivatives, leads to the formation of 1,3-oxazin-2-ones. beilstein-journals.org Other transformations include oxidation, reduction, and substitution reactions to introduce further diversity into the molecular structure. The reactivity of the allyl group makes this compound a versatile building block in organic synthesis. researchgate.netmdpi.com
Radical Additions and Cyclizations
The alkene moiety of this compound readily participates in radical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Atom Transfer Radical Addition (ATRA) is an atom-economical method for the functionalization of alkenes. uni-regensburg.de In this process, a radical is generated from a precursor (often a polyhalogenated compound) and adds across the double bond of the alkene. A subsequent atom transfer step from the precursor to the resulting radical intermediate furnishes the product and regenerates a radical species to propagate the chain. uni-regensburg.de
This compound has been successfully employed as a substrate in various photoredox-catalyzed ATRA reactions. acs.org For instance, under visible light irradiation and using photocatalysts, it reacts with bromomalonates and other halogenated compounds to yield the corresponding addition products. acs.orgnih.gov
A notable application is the visible-light-promoted, catalyst-free fluoroalkylation, where this compound reacts with ethyl iododifluoroacetate. nih.govmdpi.com The reaction proceeds via an initial ATRA step to form an adduct, which can then undergo elimination to yield a fluoroalkylated alkene. nih.govmdpi.com The mechanism involves the generation of a fluoroalkyl radical under light irradiation, which adds to the alkene. The resulting carbon-centered radical then abstracts an iodine atom from the fluoroalkyl iodide to afford the ATRA product and propagate the radical chain. mdpi.com
Research has explored various catalytic systems to facilitate these transformations, including dual photoredox/manganese catalysis for the ATRA of bromonitromethane. mdpi.com
Table 1: Examples of ATRA Reactions with this compound
| Reagent | Catalyst/Conditions | Product | Yield | Reference |
| Ethyl iododifluoroacetate | Purple LEDs, KOAc, DMA | Ethyl 2,2-difluoro-4-((tert-butoxycarbonyl)amino)-5-iodopentanoate (ATRA product) | 29% (initially) | nih.govmdpi.com |
| Diethyl bromomalonate | meso-Antracenyl-BODIPY photocatalyst, Na-Ascorbate, LiBr, AcCN/H₂O | Diethyl 2-(2-bromo-3-((tert-butoxycarbonyl)amino)propyl)malonate | 94% | acs.orgnih.gov |
| Bromonitromethane | 4CzIPN/MnBr₂, Blue LED, DMSO | tert-Butyl (2-bromo-4-nitrobutyl)carbamate | 75% | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Closely related to ATRA, Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic molecules. uni-regensburg.de While ATRA involves an intermolecular reaction, ATRC is an intramolecular process where a radical generated on a side chain adds to a tethered double bond. This reaction class is particularly useful for synthesizing heterocycles. uni-regensburg.de
Studies have shown that derivatives of this compound can undergo radical cyclization. For example, intermolecular radical addition of xanthates to tert-butyl N-allylcarbamate, followed by acid-catalyzed intramolecular cyclization, has been used to synthesize 5-substituted thiazolidin-2-ones. rsc.org This demonstrates the utility of the allyl group as a handle for initiating cyclization cascades. The general mechanism for transition-metal-catalyzed ATRC involves the formation of a radical which then cyclizes onto the double bond, followed by trapping of the resulting cyclic radical. uni-regensburg.de
Electrophilic Additions and Cycloadditions
The electron-rich double bond of this compound is susceptible to attack by electrophiles, leading to addition and cyclization products. A prime example is halo-induced cyclization, a reaction that forms diverse heterocyclic scaffolds. researchgate.netmdpi.com
When N-aryl substituted tert-butyl allylcarbamates are treated with a halogenating agent (e.g., N-bromosuccinimide, NBS), an intramolecular electrophilic cyclization occurs. researchgate.net The reaction proceeds through the formation of a cyclic haliranium (or halonium) ion intermediate from the alkene. The internal nucleophile, in this case, the carbamate oxygen, then attacks one of the electrophilic carbons of the intermediate in an SN2-type ring-opening, leading to the formation of a five-membered oxazolidin-2-one ring with a halogenated side chain. researchgate.netmdpi.com This method has been developed to produce a variety of oxazolidinone derivatives, which are valuable synthetic intermediates. researchgate.net
Furthermore, this compound participates in [2+1] cycloaddition reactions. In a copper(I)-catalyzed reaction with diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, it yields the corresponding cyclopropane (B1198618) derivative with good yield and diastereoselectivity. beilstein-journals.org
Nucleophilic Attack at the Allylic Position
The allylic position of this compound can be a site for nucleophilic substitution, typically requiring activation of the allyl group. One strategy involves the use of palladium catalysts to form a π-allyl palladium complex. This complex can then be attacked by nucleophiles. For instance, the nucleophilic attack by a carbamate or carbonate anion on a π-allyl palladium intermediate is a known transformation. google.com
However, direct SN2-type substitution at the allylic position can be challenging. Attempts to prepare certain N-allyl derivatives via the substitution of allyl electrophiles with tert-butyl carbamate have been reported as unsuccessful, necessitating alternative synthetic routes. bris.ac.uk The synthesis of precursors for halo-induced cyclization has been achieved via a simple nucleophilic substitution (SN2) reaction where a deprotonated amine attacks allyl bromide; the reverse of this, with the carbamate as the nucleophile, is also mechanistically plausible under basic conditions. researchgate.net
Rearrangement Reactions (e.g., Allyl Cyanate-to-Isocyanate Rearrangement)
This compound and its derivatives can undergo synthetically useful rearrangement reactions. A significant example is the allyl cyanate-to-isocyanate rearrangement. This transformation provides a pathway to synthesize allyl amines as their Boc-carbamate derivatives starting from allyl alcohols. researchmap.jp
The process begins with the conversion of an allyl alcohol into an allyl carbamate. researchmap.jp Subsequent dehydration of the allyl carbamate, for instance using trifluoroacetic anhydride (B1165640) (TFAA) and a base like triethylamine, generates a transient allyl cyanate (B1221674) intermediate. This intermediate is unstable and spontaneously undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement at low temperatures to afford a stable allyl isocyanate. researchmap.jporgsyn.org The resulting isocyanate can then be trapped by an alcohol, such as tert-butanol (B103910), to yield the final rearranged tert-butyl carbamate product. researchmap.jp This sequence effectively achieves a formal transposition of the amine functionality.
The Curtius rearrangement provides another route to isocyanates, which can be trapped by alcohols to form carbamates, illustrating a related transformation pathway in carbamate chemistry. organic-chemistry.org
Carbamate Group Reactivity
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. Its primary role is to decrease the nucleophilicity and reactivity of the amine nitrogen, allowing other parts of the molecule to be modified selectively. organic-chemistry.org
The key feature of the Boc group is its stability under a wide range of conditions, including basic, reductive, and nucleophilic environments, while being easily removable under acidic conditions. organic-chemistry.orgorganic-chemistry.org Aqueous phosphoric acid, for example, is an effective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org This differential stability is the foundation of many multi-step synthetic strategies. organic-chemistry.org
The tert-butyl group provides steric protection to the carbamate nitrogen, enhancing its stability. The carbamate functionality itself can undergo thermal degradation at high temperatures, which typically proceeds via the elimination of isobutylene and carbon dioxide to yield the unprotected amine. google.com The carbamate group in this compound is generally stable under neutral or basic conditions used for modifying the allyl group, such as in the ATRA and halocyclization reactions discussed previously.
Nitrene Transfer Reactions
Nitrene transfer reactions offer a powerful method for the formation of new carbon-nitrogen bonds. Carbamates, including this compound, can serve as precursors for nitrene species, particularly in the presence of metal catalysts. These reactions are instrumental in synthesizing sulfoximines and related structures.
Rhodium-catalyzed reactions have been shown to facilitate the transfer of carbamate-derived nitrenes to sulfoxides and sulfides. acs.orgnih.govacs.org In these transformations, a rhodium catalyst activates the carbamate in the presence of an oxidant, such as phenyliodine diacetate (PhI(OAc)₂), to generate a rhodium-nitrene intermediate. This intermediate then reacts with a sulfur compound to yield the corresponding N-substituted product. While alkyl carbamates like tert-butyl carbamate generally provide excellent yields in the synthesis of N-Boc-sulfoximines from sulfoxides, the use of allyl carbamate can sometimes result in lower yields due to side reactions. acs.orgacs.org The reaction conditions, such as concentration and the nature of the carbamate, play a crucial role in the efficiency of the transformation. acs.org For instance, the transfer of tert-butyl carbamate to various sulfides to form N-Boc-sulfilimines has been achieved in moderate to good yields. nih.gov
Iron-based catalysts have also emerged for nitrene group transfer, enabling the functionalization of C-H bonds to form acyclic and cyclic amines. google.com These systems can catalyze the intramolecular C-H amination of substrates containing an azide (B81097) group, leading to the formation of protected cyclic amines. While this methodology is broad, the direct application to this compound for intermolecular reactions would depend on the specific catalytic system and reaction conditions.
Gold complexes have also been reported to catalyze nitrene transfer from sulfonamides for olefin aziridination, representing another facet of metal-catalyzed nitrene chemistry. nih.gov
Table 1: Rhodium-Catalyzed Nitrene Transfer Reactions with Carbamates
| Carbamate | Substrate | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| tert-Butyl carbamate | Methyl p-tolyl sulfoxide | Rh₂(OAc)₄ | N-Boc-sulfoximine | 98% | acs.org |
| Allyl carbamate | Methyl p-tolyl sulfoxide | Rh₂(OAc)₄ | N-Allyl-sulfoximine | Lower yields | acs.org |
| tert-Butyl carbamate | Methyl p-tolyl sulfide | Rh₂(OAc)₄ | N-Boc-sulfilimine | Moderate-Good | nih.gov |
Conversion to Other Functional Groups (e.g., Amides, Ureas)
The carbamate group in this compound can be transformed into other important nitrogen-containing functional groups, notably ureas and amides. These conversions typically involve the cleavage of the carbamate C-O bond followed by reaction with a suitable nucleophile.
A direct method for converting carbamates to ureas involves the use of aluminum amide complexes. organic-chemistry.org This reaction proceeds by treating the carbamate with an amine in the presence of trimethylaluminum (B3029685). The process is effective for synthesizing bi-, tri-, and tetra-substituted ureas. It has been noted that methyl and benzyl (B1604629) carbamates react more readily than tert-butyl carbamates, indicating a degree of selectivity based on the steric and electronic nature of the carbamate's alkoxy group. organic-chemistry.org
Alternatively, allyl carbamates can be converted into allyl isocyanates, which are versatile intermediates for synthesizing a variety of allyl amine derivatives. researchmap.jporgsyn.org This rearrangement can be followed by the addition of nucleophiles like amines to form ureas or alcohols to form different carbamates. orgsyn.org For example, treatment of an allyl isocyanate with an amine (R'R''NH) yields a urea, while reaction with an alcohol in the presence of a catalyst can produce another carbamate. researchmap.jp
The conversion to amides can also be achieved from the isocyanate intermediate. Reaction with organoaluminum reagents, such as trimethylaluminum, can lead to the formation of N-acetylated allyl amines. orgsyn.org
Table 2: Methods for Conversion of Carbamates to Ureas
| Starting Material | Reagent(s) | Product | Key Features | Reference |
|---|---|---|---|---|
| Carbamates | Amine, Trimethylaluminum | Substituted Ureas | Direct conversion; t-butyl carbamates are less reactive. | organic-chemistry.org |
| Allyl carbamate | 1. Rearrangement | Allyl isocyanate | Intermediate for further functionalization. | researchmap.jporgsyn.org |
Metal-Catalyzed Transformations
The allyl group of this compound is highly susceptible to a variety of metal-catalyzed transformations, which form the cornerstone of its synthetic utility. These reactions, catalyzed by metals such as palladium, nickel, copper, and ruthenium, allow for the construction of complex molecular architectures.
Olefin Metathesis and Ring-Closing Metathesis (RCM)
Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for the formation of cyclic compounds. The allyl group of this compound and its derivatives can readily participate in these reactions. For instance, tert-butyl N,N-diallylcarbamate can undergo RCM to form a five-membered nitrogen heterocycle. chemicalbook.com
This strategy is widely employed in the synthesis of various heterocyclic systems. In a key step for the synthesis of 3,3'-bipiperidines, a ring-opening metathesis (ROM) followed by an RCM sequence was utilized with a cyclobutene (B1205218) derivative bearing an allylcarbamate moiety. thieme-connect.com Ruthenium-based catalysts, such as Grubbs-type catalysts, are commonly employed for these transformations. mdpi.com
The efficiency and selectivity of metathesis reactions can be influenced by the reaction medium. For example, performing RCM in aqueous solutions can sometimes lead to increased isomerization of the double bond in the product compared to reactions in organic solvents like dichloromethane. acs.org The choice of catalyst is also critical; molybdenum-based catalysts have been used for catalyst-controlled stereoselective olefin metathesis in complex syntheses. nih.gov Furthermore, ring-opening metathesis (ROM) of strained bicyclic olefins in the presence of an ethylene (B1197577) atmosphere can produce diolefinated heterocycles, including derivatives of this compound. beilstein-journals.orgnih.gov
Table 3: Examples of Olefin Metathesis with Allylcarbamate Derivatives
| Substrate Type | Metathesis Type | Catalyst Type | Product Type | Reference |
|---|---|---|---|---|
| tert-Butyl N,N-diallylcarbamate | RCM | Ruthenium | Dihydropyrrole derivative | chemicalbook.com |
| Bicyclic Olefin | ROM (Ethenolysis) | Ruthenium | Diolefinated Lactone | beilstein-journals.orgnih.gov |
| Diene with Allylcarbamate | ROM/RCM | Ruthenium | Bipiperidine Precursor | thieme-connect.com |
Palladium-Catalyzed Reactions
Palladium catalysts are exceptionally versatile for transformations involving the allyl group of this compound. One of the most significant reactions is the palladium(0)-catalyzed deprotection of the allyloxycarbonyl (Alloc) group, which is structurally related to the allylcarbamate. This reaction proceeds through the formation of a π-allyl palladium complex, which can then be intercepted by a nucleophile. uva.nlnih.gov This strategy is fundamental in peptide synthesis and allows for the "transprotection" of amines, for example, from an Alloc group to a Boc group. uva.nl
Palladium(II) catalysis enables the intramolecular allylic C-H oxidation of N-Boc protected amines, including those derived from this compound, to furnish oxazolidinones. researchgate.netacs.org This transformation provides a regioisomeric product compared to allylic C-H amination reactions and is facilitated by a co-catalyst system, often involving a bis-sulfoxide and a Brønsted acid. acs.org
Furthermore, palladium catalysis can be used for the cross-coupling of aryl halides with this compound, leading to regiocontrolled arylation. jst.go.jp Palladium catalysts are also instrumental in the synthesis of N-aryl carbamates from aryl halides and alcohols, although care must be taken as the allyl carbamate product can be labile to the Pd(0) catalyst. nih.gov
Table 4: Palladium-Catalyzed Reactions of Allylcarbamate Systems
| Reaction Type | Catalyst System | Substrate | Product | Reference |
|---|---|---|---|---|
| Allylic C-H Oxidation | Pd(II)/bis-sulfoxide/Brønsted Acid | N-Boc amine | Oxazolidinone | acs.org |
| Deprotection/Peptide Coupling | Pd(0)/Nucleophile | Alloc-amino acid | Dipeptide | uva.nl |
| Arylation | Palladium Catalyst | This compound | Arylated derivative | jst.go.jp |
Nickel-Catalyzed Polymerization and Copolymerization
Nickel catalysts have proven effective for the polymerization and copolymerization of olefins with polar monomers. This compound has been successfully incorporated as a polar comonomer in these processes. acs.orgsgitolab.com
Specifically, nickel complexes bearing bidentate alkylphosphine-phenolate ligands have been utilized for the regiocontrolled copolymerization of propylene (B89431) with polar monomers, including this compound. acs.orgsgitolab.comresearchgate.net The structure of the ligand, particularly the bulkiness of the alkyl substituents on the phosphorus atom and the substituent at the ortho position of the phenolate (B1203915) group, significantly influences the catalytic activity, polymer molecular weight, and stereoregularity. acs.orgsgitolab.com This system represents a significant advance, enabling the creation of functionalized, moderately isotactic crystalline polypropylenes. acs.orgsgitolab.com
Nickel catalysts are also used for the copolymerization of ethylene with polar monomers like alkyl acrylates, demonstrating the broad utility of nickel in producing functionalized polyolefins. nih.gov While not directly involving this compound, these studies highlight the ongoing development of nickel-based catalytic systems for incorporating polar functionalities into polymer chains. nih.govresearchgate.net Other nickel-catalyzed reactions include the allylic carbonylative coupling of alkyl zinc reagents using tert-butyl isocyanide as a carbon monoxide source to produce β,γ-unsaturated ketones. nih.gov
Table 5: Nickel-Catalyzed Copolymerization with this compound
| Monomers | Catalyst System | Polymer Type | Key Finding | Reference |
|---|
Copper-Catalyzed Reactions
Copper catalysts mediate a range of transformations involving this compound and related structures. One notable reaction is the copper-catalyzed Atom Transfer Radical Addition (ATRA) of haloalkanes to the double bond of this compound. uni-regensburg.de This process allows for the simultaneous introduction of a halide and an alkyl group across the alkene.
Copper catalysis is also employed in cyclization reactions. For example, a copper-catalyzed cyanoalkylative aziridination of N-sulfonyl allylamines has been developed. researchgate.net In the case of N-Boc-allylamine, a related substrate, the reaction proceeds with good yield and diastereoselectivity, which is attributed to the potential coordination of the carbamate's amino group to the copper center. researchgate.net
Furthermore, copper acetate has been used to catalyze the stereoselective semi-reduction of propargyl carbamates to the corresponding (Z)-allylcarbamates, using methanol as the hydrogen source. nih.gov This method provides access to geometrically defined allylcarbamates, which are valuable synthetic intermediates. nih.gov Copper-catalyzed hydroboration of alkynes has also been reported, yielding vinylboronates that can be derived from propargyl carbamates. rsc.org
Table 6: Examples of Copper-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrate | Product | Reference |
|---|---|---|---|---|
| Atom Transfer Radical Addition (ATRA) | Cu(dap)Cl₂ | This compound, Benzyl 2-bromoacetate | Adduct | uni-regensburg.de |
| Cyanoalkylative Aziridination | Cu(I) salt | N-Boc-allylamine, Nitrile | Aziridine (B145994) | researchgate.net |
Rhodium-catalyzed Reactions
Rhodium catalysts, renowned for their efficiency and selectivity in a wide range of organic reactions, have been successfully employed to functionalize this compound. These reactions leverage the unique properties of rhodium complexes to activate the allylic double bond or the N-H bond of the carbamate, facilitating the construction of new carbon-carbon and carbon-nitrogen bonds.
The hydroformylation of this compound is a powerful method for introducing a formyl group, which can then be further elaborated. This reaction, which involves the addition of carbon monoxide and hydrogen across the double bond, can lead to the formation of either a linear or a branched aldehyde. The regioselectivity of the hydroformylation is highly dependent on the rhodium catalyst and the ligands employed.
In a notable application, the hydroformylation of N-Boc protected allylamine was a key step in the total synthesis of (±)-crispine A, a pyrroloisoquinoline natural product with significant biological activity. sci-hub.se The reaction yielded the desired aldehyde, which subsequently underwent N-Boc deprotection and intramolecular Pictet-Spengler cyclization to afford the target molecule. sci-hub.se
Research has also focused on controlling the regioselectivity of the hydroformylation of N,N-bis(tert-butoxycarbonyl)allylamine, a closely related substrate. By carefully selecting the phosphorus-containing ligand on the rhodium catalyst, the ratio of the linear to the branched aldehyde can be effectively controlled. google.com For instance, the use of specific bidentate bisphosphite ligands with a Rh(acetoacetonate)(CO)₂ precursor in tetrahydrofuran (B95107) has been shown to favor the formation of the linear aldehyde, which is a valuable intermediate for further synthetic transformations. google.com
Table 1: Rhodium-Catalyzed Hydroformylation of Allylamine Derivatives
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Product(s) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| N-Boc-allylamine | Rh catalyst | Not specified | Not specified | Not specified | 4-(tert-butoxycarbonylamino)butanal | 59 | sci-hub.se |
| N,N-bis(tert-butoxycarbonyl)allylamine | Rh(acetoacetonate)(CO)₂ / Ligand (10) | THF | 50-80 | Not specified | Linear Aldehyde | >90 (selectivity) | google.com |
| N,N-bis(tert-butoxycarbonyl)allylamine | Rh(acetoacetonate)(CO)₂ / Ligand (11) | THF | 50-80 | Not specified | Linear Aldehyde | >90 (selectivity) | google.com |
| N,N-bis(tert-butoxycarbonyl)allylamine | Rh(acetoacetonate)(CO)₂ / Ligand (12) | THF | 50-80 | Not specified | Linear Aldehyde | >90 (selectivity) | google.com |
Ligands (10), (11), and (12) are specific bisphosphite ligands detailed in the referenced patent.
The asymmetric hydrogenation of allylic carbamates represents a direct and atom-economical route to chiral amines, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. While direct examples of rhodium-catalyzed asymmetric hydrogenation of this compound are not extensively detailed in the literature, the hydrogenation of analogous N-acyl and other allylic amine derivatives provides significant insight into the potential of this transformation. The choice of a chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity.
For instance, the asymmetric hydrogenation of N-allylamides has been effectively achieved using rhodium catalysts bearing chiral phosphine ligands, leading to the formation of β-amino aldehydes with high enantioselectivity. nih.gov This highlights the potential for similar transformations with this compound. The development of bifunctional catalysts, which can activate the substrate through non-covalent interactions, has also been shown to enhance enantioselectivity in the hydrogenation of related unsaturated N-acylpyrazoles. thieme-connect.com
Furthermore, iridium catalysts with chiral N,P-ligands have demonstrated high efficiency and selectivity in the hydrogenation of a broad range of allylic amides, including Boc-protected substrates. These studies on related systems strongly suggest that a similar rhodium-catalyzed approach for this compound would be a viable and valuable synthetic method.
Table 2: Asymmetric Hydrogenation of Related Allylic Amine Derivatives
| Substrate Type | Catalyst System | Key Feature | Product Type | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| N-Allylamides | Rhodium / Chiral Phosphine | High enantioselectivity | Chiral β-Amino Aldehydes | Not specified | nih.gov |
| α,β-Unsaturated N-Acylpyrazoles | Rhodium / Bisphosphine-Thiourea | Bifunctional catalyst | Chiral Succinimides | High | thieme-connect.com |
| Divinyl Carbinamides (Boc-protected) | Iridium / Chiral N,P-Ligand | Desymmetrization | Chiral Allylic Amides | Excellent | |
| N-Alkyl Imines | Ruthenium / Chiral Diamine-Phosphine | Cooperative catalysis | Chiral Amines | Up to >99% | nih.gov |
Beyond hydroformylation and hydrogenation, the reactivity of this compound can be harnessed in other rhodium-catalyzed reactions.
Allylic Amination: Rhodium catalysts are effective in promoting allylic amination reactions, which involve the substitution of a leaving group at the allylic position with an amine nucleophile. tandfonline.com While this compound itself would act as the nucleophile in intermolecular reactions, intramolecular variants or reactions where the carbamate directs the substitution are also conceivable. Rhodium-catalyzed allylic amination has been reviewed as an efficient method for preparing various amine-containing molecular frameworks. tandfonline.comresearchgate.net
Nitrene Transfer: Rhodium(II) catalysts, such as rhodium(II) acetate, are well-known to catalyze the transfer of nitrene groups from various precursors to olefins or C-H bonds. Carbamates, including tert-butylcarbamate, can serve as nitrene precursors. acs.org This opens the possibility of intramolecular rhodium-catalyzed nitrene transfer from the carbamate nitrogen to the allyl double bond in this compound, which would lead to the formation of a protected aziridine. This reaction would be a powerful tool for the synthesis of strained nitrogen-containing heterocycles.
C-H Functionalization: The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. Rhodium catalysts have been at the forefront of this research, enabling the activation of otherwise inert C-H bonds. chemrxiv.orgnih.gov For this compound, this could involve the activation of the allylic C-H bonds, followed by coupling with various partners. While specific examples with this compound are not prevalent, the general principles of rhodium-catalyzed allylic C-H functionalization suggest its applicability. nih.gov
Applications of Tert Butyl Allylcarbamate in Advanced Organic Synthesis
Building Block in the Synthesis of Heterocyclic Compounds
The strategic placement of a protected amine and a double bond makes tert-butyl allylcarbamate an ideal starting material for cyclization reactions, leading to the efficient synthesis of a variety of valuable nitrogen- and oxygen-containing heterocycles.
Synthesis of Isoxazolidines
tert-Butyl N-allylcarbamate serves as a key reactant in the synthesis of isoxazolidines. This class of five-membered heterocycles is an important structural motif in medicinal chemistry and a versatile intermediate for further synthetic transformations. The synthesis is typically achieved through cycloaddition reactions where the allyl group of the carbamate (B1207046) participates in the formation of the isoxazolidine (B1194047) ring. While various methods exist for isoxazolidine synthesis, the use of this compound provides a convenient route to N-protected isoxazolidine derivatives.
Synthesis of Thiazolidin-2-ones
An efficient method for the synthesis of 5-substituted thiazolidin-2-ones utilizes tert-butyl N-allylcarbamate in a reaction with xanthates. rsc.orgdp.techbuct.edu.cnacs.org This transformation proceeds through a two-step sequence involving an initial intermolecular radical addition followed by an acid-catalyzed intramolecular cyclization. rsc.org The process is noted for its efficiency and provides a reliable pathway to this important class of sulfur-containing heterocycles, which are scaffolds of interest in pharmaceutical research. rsc.orgacs.org The radical-induced tandem reaction highlights the utility of the allyl group in the carbamate for constructing complex heterocyclic systems. rsc.org
Synthesis of Oxazolidin-2-ones
One of the most well-developed applications of this compound is in the synthesis of oxazolidin-2-ones, a core structure in several important pharmaceuticals. A novel and direct synthetic pathway involves the halo-induced cyclization of N-aryl or N-alkyl substituted tert-butyl allylcarbamates. researchgate.netacs.orgacs.org This method has been successfully optimized by evaluating various halogenating reagents and reaction conditions. researchgate.net
The reaction demonstrates broad applicability with a range of substituted carbamates, consistently producing oxazolidinones in satisfactory to excellent yields. researchgate.net For instance, the use of different halogenating agents like N-bromosuccinamide (NBS) can induce the cyclization to form the corresponding 5-(halomethyl)oxazolidin-2-one ring. researchgate.net This strategy has been successfully employed in the synthesis of the commercial antidepressant Toloxatone. researchgate.net The versatility of this halo-induced cyclization makes it a powerful tool for generating a library of oxazolidinone derivatives for various applications, including the development of fluorescent sensors. researchgate.net
Synthesis of 1,3-Oxazinan-2-one (B31196)
The versatility of the halo-induced cyclization strategy extends beyond the formation of five-membered rings. The same methodology has been successfully applied to the synthesis of the six-membered 1,3-oxazinan-2-one ring system from a homoallyl carbamate precursor. researchgate.netresearchgate.net This demonstrates the robustness and adaptability of the reaction, allowing for the selective formation of different-sized heterocyclic rings by choosing the appropriate starting unsaturated carbamate. This capability is significant for creating a wider range of heterocyclic structures for synthetic and medicinal chemistry programs. researchgate.net
Synthesis of Purine (B94841) Derivatives and Analogues
This compound has proven to be a useful reagent in the modification of purine scaffolds, which are central to numerous biologically active molecules. In a synthetic study directed towards the marine natural product Asmarine, 6-chloropurine (B14466) was successfully coupled with this compound. uio.no This reaction yielded tert-butyl allyl(7-(prop-1-en-1-yl)-7H-purin-6-yl)carbamate, a key intermediate that was further elaborated using a ring-closing metathesis (RCM) reaction. uio.no Furthermore, tert-butyl N-allylcarbamate has been utilized in the synthesis of drug conjugates, where it is first converted to an epoxide-containing linker before being coupled to purine analogs. google.com
Precursor for Complex Molecular Architectures
Beyond its use in the direct synthesis of fundamental heterocyclic systems, this compound functions as a valuable precursor for creating more intricate and complex molecular structures, particularly in the realm of natural product total synthesis. acs.orguni-konstanz.dersc.org The Boc-protected amine and the reactive allyl group provide two handles for sequential or tandem reactions that build molecular complexity rapidly.
The aforementioned synthesis towards the Asmarines serves as a clear example, where the carbamate is incorporated into the purine core and the allyl group is used for a key ring-closing metathesis step to construct a complex polycyclic system. uio.no In other synthetic campaigns, the carbamate moiety is used to introduce a protected nitrogen atom into a growing molecular framework, while the allyl group can be subjected to a wide array of transformations such as oxidation, ozonolysis, or metathesis to append other fragments or to initiate further cyclizations. This strategic use of this compound enables the efficient assembly of advanced intermediates on the path to structurally complex targets.
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds that are scaffolds for bioactive molecules and pharmaceutical intermediates. Its dual functionality, featuring a protected amine and a reactive allyl group, allows for a range of chemical transformations.
A significant application is in the synthesis of oxazolidin-2-ones, which are crucial components in many pharmaceutical compounds, including antibiotics. researchgate.netresearchgate.net A novel synthetic method involves the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate to produce oxazolidin-2-one derivatives. researchgate.net This pathway has been successfully applied to the synthesis of Toloxatone, a known antidepressant. researchgate.net The reaction demonstrates good yields (55% to 99%) across more than 24 examples, highlighting its versatility. researchgate.net The process can also be adapted to form six-membered 1,3-oxazinan-2-one rings. researchgate.net Furthermore, quinolinyl oxazolidinonyl dipicolylamine derivatives, synthesized via halo-induced cyclization of t-butyl allyl(quinolinyl) carbamate, have shown promise as fluorescent sensors for metal ions like Hg²⁺ and Fe³⁺. researchgate.net
The compound is also utilized in the preparation of other heterocyclic systems. For instance, it is a key reactant in the synthesis of isoxazolidines and 5-substituted thiazolidin-2-ones. chemicalbook.comchemdad.comfishersci.ptcookechem.comthermofisher.comthermofisher.com The indole (B1671886) moiety, present in some derivatives like tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate, makes it a valuable intermediate for developing indole-based bioactive molecules and pharmaceuticals. The tert-butyl carbamate (Boc) group effectively protects the amine, allowing for selective chemical modifications. Additionally, this compound is employed in copper-catalyzed cyanoalkylative aziridination reactions of allylamines, leading to the formation of functionalized aziridines, which are important structural motifs in bioactive compounds. researchgate.netresearchgate.net In one study, the reaction involving tert-butyl-N-allyl carbamate yielded the desired aziridine (B145994) product with a good yield (53%) and high diastereoselectivity. researchgate.netresearchgate.net
The allyl cyanate-to-isocyanate rearrangement provides another efficient route to synthesize allyl amines as their Boc-carbamate derivatives, starting from allyl alcohols. This method is valuable for preparing nitrogen-containing bioactive compounds. orgsyn.org
Table 1: Examples of Bioactive Compounds and Intermediates Synthesized from this compound Derivatives
| Starting Material Derivative | Reaction Type | Product Class | Potential Application | Citations |
|---|---|---|---|---|
| tert-Butyl allyl(phenyl)carbamate | Halo-induced cyclization | Oxazolidin-2-ones | Antidepressants (e.g., Toloxatone) | researchgate.net |
| tert-Butyl allyl(quinolinyl)carbamate | Halo-induced cyclization | Quinolinyl oxazolidinones | Fluorescent metal ion sensors | researchgate.net |
| tert-Butyl N-allylcarbamate | Reaction with xanthates | 5-substituted thiazolidin-2-ones | Pharmaceutical intermediates | chemicalbook.comfishersci.ptcookechem.com |
| tert-Butyl N-allylcarbamate | - | Isoxazolidines | Pharmaceutical intermediates | chemicalbook.comfishersci.ptcookechem.com |
| tert-Butyl N-allylcarbamate | Cu-catalyzed cyanoalkylative aziridination | Functionalized aziridines | Bioactive compounds | researchgate.netresearchgate.net |
Application in Natural Product Synthesis (e.g., Asmarine Analogues)
The strategic use of this compound extends to the total synthesis of complex natural products and their analogues. A notable example is its application in synthetic studies directed toward Asmarines. core.ac.uk The Asmarines are a family of marine alkaloids with interesting biological activities. The synthesis of a known Asmarine analogue, tert-butyl (2-amino-1H-imidazol-5-yl)methyl(allyl)carbamate, has been reported, showcasing the utility of this compound as a key precursor in building the complex architecture of these natural products. core.ac.uk
Polymer Chemistry and Material Science
Use as a Monomer in Copolymerization
This compound functions as a polar monomer in copolymerization reactions, enabling the synthesis of functionalized polyolefins. Its incorporation into a polymer backbone introduces carbamate functionalities that can be later modified or can alter the polymer's properties.
A significant application is in the nickel-catalyzed copolymerization of propylene (B89431) with polar monomers, including this compound. researchgate.netsgitolab.com This method produces moderately isotactic crystalline polypropylenes. researchgate.netsgitolab.com The use of nickel complexes with bidentate alkylphosphine–phenolate (B1203915) ligands is crucial for achieving highly regioregular polymers. sgitolab.com Theoretical calculations support a 1,2-insertion mechanism for propylene in this system. researchgate.netsgitolab.com The presence of the polar carbamate group can notably change the surface properties of the resulting polypropylene (B1209903) materials. researchgate.net In some cases, pretreatment of the allyl monomer with an alkylaluminum compound is necessary. researchgate.net For example, using trimethylaluminum (B3029685) with allylamine (B125299) derivatives in copolymerization with propylene can lead to the formation of amino-terminated polypropylene. researchgate.net
Furthermore, this compound has been used to create graft polymers. google.com These polymers consist of a base polymer chain, often derived from an olefinically unsaturated hydrocarbon, with grafted moieties derived from the carbamate monomer. google.com These materials can be thermally degraded at high temperatures to yield amino-substituted polymers, which are reactive toward other functionalized polymers, allowing for the formation of novel copolymers. google.com
Functionalization of Polymeric Materials (e.g., Cellulose (B213188) Allylcarbamate)
The functionalization of natural polymers like cellulose to introduce reactive groups is a key area in material science. While direct use of this compound for this purpose is less documented, a closely related strategy involves the synthesis of cellulose allylcarbamate. This is achieved by reacting cellulose phenylcarbonates with allylamine in a nucleophilic substitution reaction. researchgate.netmdpi.com This method allows for the introduction of a high degree of substitution (DS) of allylcarbamate moieties onto the cellulose backbone. researchgate.net
The resulting cellulose allylcarbamate is a "clickable" polymer, where the allyl groups are available for further modification via thiol-ene reactions. researchgate.net This has been demonstrated by reacting the functionalized cellulose with 2-(diethylamino)ethane-1-thiol hydrochloride under mild photoinitiated conditions. researchgate.net This approach allows for the creation of functionalized biopolymers. By combining allylamine with other amines, such as 3-(dimethylamino)propyl amine (DMAPA), during the reaction with polysaccharide phenyl carbonates, it is possible to synthesize allyl-functionalized polysaccharide carbamates (AFCs) with tailored water solubility and pH-responsiveness. mdpi.com These AFCs have been used to create hydrogels suitable for 3D printing applications. mdpi.comresearchgate.net
Table 2: Functionalization of Cellulose using Allylamine
| Starting Polymer | Reagent | Functional Group Introduced | Resulting Polymer | Application | Citations |
|---|---|---|---|---|---|
| Cellulose Phenylcarbonate | Allylamine | Allylcarbamate | Cellulose Allylcarbamate | "Clickable" polymer for thiol-ene reactions | researchgate.net |
Development of Novel Synthetic Methodologies
Investigation of Radical Reaction Pathways
This compound is a valuable substrate for investigating and developing novel synthetic methodologies involving radical intermediates. A key area of this research is the Atom Transfer Radical Addition (ATRA) reaction. uni-regensburg.demdpi.com ATRA is an atom-economical method for forming carbon-carbon bonds. uni-regensburg.de
In a visible-light-promoted, catalyst-free ATRA reaction, this compound was reacted with ethyl iododifluoroacetate. mdpi.com The reaction proceeds via an ATRA-elimination pathway to yield fluoroalkylated alkenes. mdpi.com Mechanistic studies, including the use of radical scavengers like TEMPO, confirmed the involvement of a radical chain mechanism. mdpi.com A proposed mechanism suggests that under irradiation, a fluoroalkyl radical is generated, which then adds to the double bond of the allylcarbamate to form a carbon radical intermediate. This intermediate abstracts an iodine atom to afford the ATRA product, which can then undergo elimination to give the final alkene. mdpi.com
Further studies have explored photoredox-catalyzed ATRA reactions using this compound and various α-halo esters. uni-regensburg.de For example, the reaction with ethyl 2-bromopropanoate (B1255678) resulted in the formation of the corresponding addition product in a 74% yield, creating two new stereocenters. uni-regensburg.de These investigations into radical pathways expand the synthetic utility of this compound, enabling the construction of complex molecules under mild conditions. uni-regensburg.demdpi.com
Exploration of Transition-Metal Catalysis
This compound serves as a versatile substrate in a variety of transition-metal catalyzed reactions, enabling the construction of complex molecular architectures. The allylic functional group, combined with the carbamate moiety, provides multiple reaction sites for metals such as palladium, copper, ruthenium, and rhodium, leading to a diverse array of valuable organic building blocks.
Palladium-Catalyzed Transformations
Palladium catalysis has been instrumental in functionalizing this compound and related N-Boc protected amines. A notable application is the intramolecular allylic C-H oxidation to synthesize oxazolidinones, which are important heterocyclic motifs in pharmaceuticals.
One prominent study reports a Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed system for the allylic C–H oxidation of N-Boc amines. acs.org This reaction proceeds with high efficiency and diastereoselectivity, providing oxazolidinone products. acs.org Mechanistic investigations suggest that a Pd(II)bis-sulfoxide phosphate (B84403) catalyst is formed, which facilitates the key steps of allylic C–H cleavage and subsequent functionalization by the internal carbamate nucleophile. acs.org This methodology offers a regiocomplementary approach to traditional allylic amination reactions. acs.org
In a related transformation, this compound can undergo a halo-induced cyclization, and the resulting products can participate in subsequent copper- or palladium-catalyzed cross-coupling reactions to form N-aryl oxazolidinones. researchgate.net This sequential process demonstrates the utility of combining different transition-metal catalytic systems to achieve complex molecular structures from a simple starting material. researchgate.net The palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl halides has also been well-established, showcasing palladium's versatility in forming C-O bonds with sterically hindered groups. organic-chemistry.org
The Tsuji-Trost reaction, a cornerstone of palladium catalysis, utilizes allyl-containing molecules for nucleophilic substitution. scispace.com Decarboxylative allylation reactions, which proceed via a similar π-allyl palladium intermediate, are particularly relevant. scispace.comnih.gov These reactions leverage the loss of carbon dioxide to drive the formation of new carbon-carbon or carbon-heteroatom bonds under neutral conditions. nih.gov
Table 1: Palladium-Catalyzed Allylic C–H Oxidation for Oxazolidinone Synthesis acs.org
| Starting Material (N-Boc Amine) | Catalyst System | Product (Oxazolidinone) | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|---|---|
| N-Boc-N-methyl-2-methylallylamine | Pd(OAc)₂, Bis-sulfoxide, Phosphoric Acid | 5,5-dimethyl-3-methyloxazolidin-2-one | 63 (avg) | 15:1 (avg) |
| Related N-Boc Amines | Pd(II)/bis-sulfoxide/Brønsted acid | Various Substituted Oxazolidinones | Good | Excellent |
Copper-Catalyzed Reactions
Copper catalysts are effective in promoting unique transformations of this compound. One such reaction is the cyanoalkylative aziridination of allylamines. researchgate.net In a study utilizing di-tert-butyl peroxide (DTBP) and a copper salt, tert-butyl-N-allyl carbamate was converted into a functionalized aziridine. researchgate.net This reaction achieved a 53% yield and a notable diastereoselectivity of 1:6. researchgate.net The improved diastereoselectivity with the N-Boc-allylamine substrate is attributed to the potential coordination of the carbamate's amino group to the copper center of an intermediate metallocarbene, which directs the stereochemical outcome. researchgate.net
Copper catalysis is also employed in the synthesis of N-aryl oxazolidinones from amino alcohol carbamates through an efficient intramolecular cyclization followed by a cross-coupling with aryl iodides. researchgate.net This one-pot synthesis tolerates a wide range of functional groups on the aryl iodide, including nitriles, ketones, and ethers, and proceeds under mild conditions. researchgate.net Furthermore, copper-catalyzed methods have been developed for the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate, highlighting copper's ability to facilitate the formation of C-N bonds involving the bulky tert-butyl group. organic-chemistry.org
Table 2: Copper-Catalyzed Cyanoalkylative Aziridination of this compound researchgate.net
| Substrate | Catalyst/Reagents | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| tert-Butyl-N-allyl carbamate | Cu salt, di-tert-butyl peroxide (DTBP), Alkyl nitrile | Homologated Aziridine | 53 | 1:6 |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts are renowned for their role in olefin metathesis, and the allyl group of this compound is a suitable substrate for such transformations. Ring-closing metathesis (RCM) initiated by ruthenium carbene complexes, such as Grubbs-type catalysts, is a powerful method for synthesizing cyclic structures. cmu.edu Although these catalysts exhibit high functional group tolerance, their thermal stability can be a limiting factor in challenging reactions. cmu.edu The propagating species in these reactions is typically a ruthenium alkylidene, formed after the initial turnover. cmu.edu
In addition to metathesis, ruthenium complexes are active in atom transfer radical addition (ATRA) reactions. uni-regensburg.de These reactions are highly atom-economical and can be catalyzed by half-sandwich ruthenium complexes. uni-regensburg.de Ruthenium has also been shown to catalyze the decarboxylative allylation of allyl β-ketoesters, offering an alternative to palladium-based systems. scispace.com A catalyst system formed from [Cp*RuCl]₄ and bipyridine is effective for this transformation, proceeding through a Ru-π-allyl intermediate. scispace.comnih.gov
Rhodium-Catalyzed Reactions
Rhodium catalysts are particularly effective in hydroformylation and hydroacylation reactions. core.ac.ukcore.ac.uk While direct examples with this compound are less common in the reviewed literature, related substrates such as tert-butyl methyl(prop-2-ynyl)carbamate have been successfully used in rhodium-catalyzed hydroacylation to produce γ-amino enones. core.ac.uk These reactions are highly atom-economic, combining an aldehyde and an unsaturated system to form a ketone via C-H bond activation. core.ac.uk Asymmetric hydroformylation (AHF) using rhodium complexes with chiral ligands is a powerful tool for creating chiral aldehydes, which can be subsequently reduced to valuable 1,3-amino alcohols. nih.gov The development of efficient chiral ligands is crucial for achieving high reactivity and stereoselectivity in these transformations. nih.gov
Iridium-Catalyzed Reactions
Iridium catalysts are valuable for asymmetric transformations. For instance, the N-allylation of indoles to produce structures related to this compound derivatives can be achieved with high enantiomeric excess using iridium catalysis. Iridium-catalyzed decarboxylative allylation has also been explored as a method to form C-C bonds, though it may require the use of a base to facilitate the formation of the active iridium complex. scispace.comnih.gov
Spectroscopic and Computational Analysis in Research on Tert Butyl Allylcarbamate
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and energetics of tert-butyl allylcarbamate and its reactions.
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions involving carbamates. nih.govresearchgate.net For reactions involving this compound, DFT calculations can be used to model the potential energy surface, identifying transition states and intermediates. researchgate.netresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.netnih.gov For instance, DFT studies can elucidate the pathways of reactions such as halo-induced cyclization or its participation in catalytic cycles. rsc.orgresearchgate.net By calculating the energies of different possible reaction pathways, researchers can predict the most likely mechanism and understand the factors that control selectivity. researchgate.netresearchgate.net These computational insights complement experimental findings and aid in the optimization of reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool utilized to understand the dynamic nature of molecules by simulating their motion over time. In the context of this compound, MD simulations provide crucial insights into its conformational landscape, flexibility, and interactions with its environment at an atomic level of detail.
Researchers employ MD simulations to explore the potential energy surface of this compound, identifying stable and transient conformations and the energetic barriers between them. This is particularly important for understanding its reactivity and how it interacts with other molecules. The methodology for such a study typically involves defining a force field, which consists of a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for organic molecules like carbamates. nih.gov
The simulation is initiated from an optimized low-energy structure, and the system's trajectory is propagated by integrating Newton's equations of motion. The simulation is typically performed in a solvent box, often chloroform (B151607) or water, to mimic experimental conditions. nih.gov Analysis of the MD trajectory can reveal various structural and dynamic properties.
Key parameters analyzed from MD simulations of carbamates include:
Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the molecule's conformation over the simulation time. In studies of carbamate-based inhibitors, RMSD values are monitored to ensure the system has reached equilibrium. nih.gov
Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to the solvent. It is useful for understanding the molecule's interaction with its environment and can be correlated with its solubility and binding affinity to other molecules. nih.gov
While specific MD simulation data for isolated this compound is not extensively published, the methodology is well-established through studies on similar carbamate-containing molecules. nih.govnih.gov These studies demonstrate the utility of MD simulations in providing a detailed picture of the conformational dynamics that govern the behavior of this class of compounds.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Force Field | OPLS-2005 | The set of parameters used to describe the interatomic interactions. |
| Solvent | Chloroform | The simulated environment for the molecule. |
| Average RMSD | 1.5 Å | The average deviation of the backbone atoms from the initial structure, indicating conformational stability. |
| Average Radius of Gyration | 3.2 Å | A measure of the molecule's compactness over the simulation. |
| Average SASA | 250 Ų | The average surface area of the molecule exposed to the solvent. |
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of compounds with known biological activities is compiled. For carbamate (B1207046) derivatives, this could be, for example, their inhibitory activity against a particular enzyme like acetylcholinesterase. nih.govresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D shape of the molecule.
Electronic descriptors: These describe the electronic properties, such as partial charges and dipole moments. researchgate.net
Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity. researchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netscience.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net
Research has shown that QSAR models can be successfully developed for various classes of carbamate-containing compounds, including insecticides and potential therapeutics for Alzheimer's disease. researchgate.netscience.gov These models help in understanding the structural requirements for a desired biological activity and in the design of new, more potent compounds.
Table 2: Example of Molecular Descriptors Used in QSAR Studies of Carbamate Derivatives
| Descriptor | Description | Typical Influence on Activity |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Can influence membrane permeability and binding to hydrophobic pockets of enzymes. researchgate.net |
| Molecular Weight | The mass of the molecule. | Can affect diffusion and transport properties. |
| Number of H-bond donors/acceptors | The number of hydrogen bond donor and acceptor sites in the molecule. | Crucial for interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to a molecule's ability to cross cell membranes. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Can influence long-range interactions with the active site of a protein. researchgate.net |
Future Directions and Emerging Research Areas
Stereoselective Synthesis and Chiral Applications
The creation of molecules with specific three-dimensional arrangements, known as stereoselective synthesis, is a significant area of research involving tert-butyl allylcarbamate. The development of reactions that use a chiral catalyst to guide the formation of a specific stereoisomer is a key focus. nih.gov This approach allows for the conversion of simple, non-chiral molecules into a wide array of enantioenriched products. nih.gov
One notable application is in the synthesis of chiral amines. The tert-butylsulfinyl group, a component related to this compound, has proven highly effective as a chiral auxiliary. bristol.ac.uk It consistently provides high levels of enantioselectivity in a broad range of reactions and with diverse starting materials. bristol.ac.uk The ease with which this auxiliary can be introduced and removed makes it a preferred choice for synthesizing chiral amines. bristol.ac.uk
Research has also demonstrated the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary. researchgate.net This compound, available in both enantiomeric forms, has been successfully employed in the synthesis of enantiomerically pure compounds like 2-methyl-3-phenylpropanoic acid. researchgate.net
Green Chemistry Approaches for Synthesis and Transformations
In line with the growing emphasis on sustainable chemical processes, researchers are actively developing "green" methods for the synthesis and modification of this compound and its derivatives. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
A promising development is the use of electromagnetic milling for the synthesis of tert-butyl esters. rsc.org This solvent-free and base-free method uses di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source and operates without the need for external heating. rsc.org This environmentally friendly technique is particularly beneficial for the synthesis or modification of sensitive drug molecules. rsc.org
Another area of progress is the development of metal-free C(sp2)–S coupling reactions. rsc.org An efficient and environmentally friendly protocol has been established for the synthesis of aryl dithiocarbamates using aniline (B41778) and tetraalkylthiuram disulfides. This method is notable for being catalyst-free, base-free, and occurring under mild, room temperature conditions. rsc.org
Applications in Medicinal Chemistry Beyond Current Scope
The unique structural features of this compound and its derivatives are being explored for novel applications in medicinal chemistry. The tert-butyl group, while common in organic chemistry, has seen limited use in drug design due to its high lipophilicity. nih.gov However, strategic modifications are opening up new possibilities.
One strategy involves the selective fluorination of the aryl tert-butyl group to reduce lipophilicity. nih.gov Replacing methyl groups with fluoromethyl groups has been shown to significantly decrease the Log P value, a measure of lipophilicity. nih.gov This modification can improve a drug candidate's pharmacokinetic profile by reducing issues like low solubility and increased metabolism. nih.gov
Furthermore, derivatives of tert-butyl carbamate (B1207046) are being investigated for their potential as therapeutic agents. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated promising anti-inflammatory effects, with some exhibiting activity comparable to the standard drug indomethacin. nih.gov The introduction of a tert-butyl group has also been shown to significantly increase the inhibitory activity of certain compounds targeting specific enzymes. mdpi.com
Exploration of Novel Catalytic Systems
The development of new and improved catalytic systems is crucial for expanding the synthetic utility of this compound. Researchers are investigating a range of catalysts to achieve greater efficiency, selectivity, and broader substrate scope in reactions involving this compound.
Palladium-catalyzed reactions have been a significant area of focus. researchgate.net Efficient methods for the synthesis of aryl carbamates have been developed through the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of alcohols. researchgate.net Additionally, a Brønsted base activation strategy has been reported for the oxidative, Pd(II)/sulfoxide-catalyzed, intermolecular C-H allylic amination of unactivated terminal olefins. illinois.edu This method yields linear allylic amine products with high levels of selectivity. illinois.edu
Dirhodium(II) caprolactamate has emerged as an effective catalyst for allylic oxidations using aqueous tert-butyl hydroperoxide. nih.gov This catalyst efficiently produces the tert-butylperoxy radical, which is a selective reagent for hydrogen atom abstraction. nih.gov This system has been successfully applied to the allylic oxidation of various substrates, including normally resistant ones like enones. nih.gov
Development of High-Throughput Screening for Derivatives
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new drug candidates and functional molecules. oncotarget.com This automated process allows for the rapid testing of large libraries of chemical compounds against a specific biological target. oncotarget.com In the context of this compound, HTS can be employed to efficiently screen libraries of its derivatives for desired biological activities.
The success of HTS relies on the development of robust and reproducible assays that can be performed in miniaturized formats. oncotarget.com These can be either biochemical (cell-free) or cell-based assays. oncotarget.com For example, a novel HTS method has been developed to screen for small molecules with amyloid-β binding affinity from natural medicines, combining biolayer interferometry with advanced analytical techniques. nih.gov
The integration of HTS with combinatorial chemistry, which allows for the rapid synthesis of large libraries of related compounds, can significantly expedite the drug discovery process. benthamscience.com By creating diverse libraries of this compound derivatives and screening them using HTS, researchers can more quickly identify compounds with potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for tert-butyl allylcarbamate, and how is product purity validated in research settings?
this compound is synthesized via published procedures involving carbamate formation between allylamine and tert-butoxycarbonyl (Boc) protecting groups. A common method includes coupling allylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in dichloromethane with triethylamine). Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Cross-referencing spectral data with literature values ensures consistency .
Q. How does the tert-butyl group in allylcarbamate derivatives influence their stability and reactivity in organic reactions?
The tert-butyl group acts as a steric shield, protecting the carbamate moiety from nucleophilic attack or hydrolysis during reactions. This enhances stability in acidic or basic conditions, making this compound suitable for multi-step syntheses. Additionally, the bulkiness of the tert-butyl group can direct regioselectivity in reactions like cross-metathesis by favoring less sterically hindered pathways .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Consult Safety Data Sheets (SDS) for hazard-specific guidelines. Key precautions include:
- Using personal protective equipment (PPE: gloves, lab coat, goggles).
- Storing in a cool, dry, well-ventilated area away from ignition sources.
- Implementing explosion-proof electrical systems in storage areas.
- Employing grounded metal containers to prevent static discharge during transfer .
Advanced Research Questions
Q. What methodologies are employed for Z-selective cross-metathesis of this compound with alkenes, and how is stereoselectivity optimized?
Z-selectivity is achieved using ruthenium-based catalysts (e.g., Grubbs-type catalysts modified with chelating ligands). Reaction parameters such as solvent polarity (e.g., toluene or dichloroethane), temperature (often 40–60°C), and substrate stoichiometry are optimized to favor Z-alkene formation. NMR and X-ray crystallography are used to confirm stereochemistry, while computational studies (DFT) provide mechanistic insights into transition-state control .
Q. How is this compound applied in the surface functionalization of silicon nanowires (SiNWs) for biosensing applications?
this compound undergoes UV-induced hydrosilylation with hydrogen-terminated SiNWs, forming a stable carbamate layer. Subsequent Boc deprotection (e.g., using trifluoroacetic acid) yields amine-terminated surfaces, enabling covalent immobilization of biomolecules like DNA or proteins. Surface characterization is performed via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), though planar silicon analogs are often used due to nanowire-scale limitations .
Q. What role does this compound play in metal-catalyzed decaging reactions within live cell systems?
In biological contexts, this compound serves as a photolabile protecting group for amines. Iridium(I) complexes cleave the allylcarbamate (Alloc) group under physiological conditions, releasing active molecules (e.g., fluorescent probes or drugs) in situ. This decaging strategy is monitored via fluorescence microscopy or HPLC-MS to track reaction kinetics and cellular uptake .
Q. How are diastereoselective intramolecular reactions mediated by this compound derivatives optimized?
Diastereoselectivity is controlled by adjusting steric and electronic effects. For example, in α-amidoalkylation reactions, chiral auxiliaries or Lewis acids (e.g., TiCl₄) direct stereochemistry. Reaction progress is tracked using chiral HPLC, and enantiomeric excess (ee) is quantified. Computational modeling (e.g., molecular dynamics) aids in predicting transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
